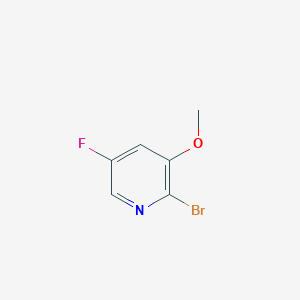

2-Bromo-5-fluoro-3-metoxipirida

Descripción general

Descripción

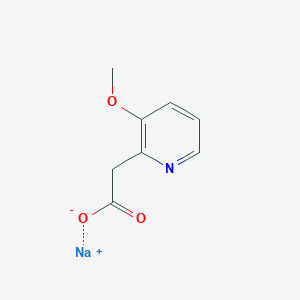

2-Bromo-5-fluoro-3-methoxypyridine is a pyridine derivative . It has a molecular weight of 206.01 and its linear formula is C6H5BrFNO .

Synthesis Analysis

This compound is used in the synthesis of 5-Fluoro-2-methoxy-3- (2R)-2-pyrrolidinylpyridine . The methods of synthesis of fluoropyridines are presented in a review . The review contains literature data published since 2009 for 2012 .Molecular Structure Analysis

The molecular structure of 2-Bromo-5-fluoro-3-methoxypyridine is represented by the linear formula C6H5BrFNO . It has a molecular weight of 206.01 .Chemical Reactions Analysis

3-Bromo-5-fluoro-2-methoxypyridine is a compound used in the synthesis of 5-Fluoro-2-methoxy-3- (2R)-2-pyrrolidinylpyridine .Physical And Chemical Properties Analysis

2-Bromo-5-fluoro-3-methoxypyridine is a solid or liquid at room temperature . and is stored under an inert atmosphere at room temperature . It has a specific gravity of 1.67 and a refractive index of 1.54 .Aplicaciones Científicas De Investigación

Farmacología

En farmacología, 2-Bromo-5-fluoro-3-metoxipirida se utiliza como precursor en la síntesis de diversos compuestos biológicamente activos. Su incorporación a las moléculas puede mejorar sus propiedades farmacocinéticas, como el aumento de la permeabilidad de la membrana y la estabilidad metabólica . Este compuesto es particularmente valioso en el desarrollo de antagonistas de receptores, donde contribuye a la especificidad y eficacia del fármaco .

Agricultura

La industria agrícola se beneficia de este compuesto mediante su uso en la síntesis de herbicidas e insecticidas. La introducción de átomos de flúor en las estructuras principales de los agroquímicos puede dar como resultado productos con propiedades físicas, biológicas y ambientales mejoradas . Este compuesto sirve como intermediario clave en la creación de estos principios activos que contienen flúor.

Ciencia de los Materiales

En la ciencia de los materiales, This compound se utiliza como bloque de construcción para sintetizar moléculas complejas que pueden formar parte de materiales novedosos. Su estructura química única permite el desarrollo de materiales con propiedades específicas deseadas, como la estabilidad térmica o las características electrónicas .

Síntesis Química

Este compuesto juega un papel crucial en la síntesis química, donde se utiliza como intermedio en la preparación de varios derivados de piridina fluorados. Estos derivados son importantes debido a su potencial como agentes de imagen para aplicaciones biológicas y su uso en radioterapia local del cáncer .

Ciencia Ambiental

En la ciencia ambiental, se exploran los derivados del compuesto por su posible impacto ambiental. Comprender el comportamiento de estos compuestos fluorados puede ayudar a evaluar su destino ambiental y diseñar agroquímicos más seguros .

Química Analítica

This compound: también es importante en la química analítica, donde se puede utilizar como compuesto estándar o de referencia en varios métodos analíticos. Su estructura y propiedades bien definidas lo hacen adecuado para el desarrollo y la calibración de métodos .

Investigación Biomédica

En la investigación biomédica, este compuesto es una herramienta valiosa para la síntesis de moléculas utilizadas en el estudio de enfermedades y el desarrollo de nuevos agentes terapéuticos. Es particularmente útil en la síntesis de compuestos utilizados en el estudio de las interacciones receptor-ligando .

Aplicaciones Industriales

Industrialmente, This compound participa en la síntesis de intermediarios que son clave para la producción de una amplia gama de productos, desde productos farmacéuticos hasta productos químicos especiales. Su versatilidad lo convierte en un activo importante en la química industrial .

Safety and Hazards

Direcciones Futuras

While the future directions for this specific compound are not explicitly mentioned in the search results, fluoropyridines in general have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . This makes them a topic of interest in various fields of research and industry .

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds are often used in the synthesis of more complex molecules, which can interact with various biological targets .

Mode of Action

It is known that such compounds can participate in suzuki–miyaura cross-coupling reactions . In these reactions, 2-Bromo-5-fluoro-3-methoxypyridine could act as an electrophile, reacting with a boron-based nucleophile in the presence of a palladium catalyst .

Biochemical Pathways

The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it could play a role in the synthesis of biologically active compounds .

Result of Action

As a potential intermediate in the synthesis of biologically active compounds, it could indirectly contribute to various cellular effects .

Análisis Bioquímico

Biochemical Properties

2-Bromo-5-fluoro-3-methoxypyridine plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase that links extracellular signals to the intracellular machinery modulating various cellular processes . The interaction with p38α mitogen-activated protein kinase suggests that 2-Bromo-5-fluoro-3-methoxypyridine may influence the release of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

2-Bromo-5-fluoro-3-methoxypyridine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving p38α mitogen-activated protein kinase . This kinase is involved in the regulation of inflammatory responses, cell differentiation, and apoptosis. By modulating the activity of p38α mitogen-activated protein kinase, 2-Bromo-5-fluoro-3-methoxypyridine can impact gene expression and cellular metabolism, potentially leading to changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of 2-Bromo-5-fluoro-3-methoxypyridine involves its binding interactions with biomolecules. It acts as an inhibitor of p38α mitogen-activated protein kinase by competing with adenosine triphosphate for binding to the enzyme’s active site . This inhibition prevents the phosphorylation of downstream targets, thereby modulating the signaling pathways regulated by p38α mitogen-activated protein kinase. Additionally, 2-Bromo-5-fluoro-3-methoxypyridine may influence gene expression by altering the activity of transcription factors regulated by p38α mitogen-activated protein kinase.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-5-fluoro-3-methoxypyridine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Bromo-5-fluoro-3-methoxypyridine remains stable under inert atmosphere and room temperature conditions . Long-term exposure to different environmental conditions may lead to its degradation, potentially affecting its efficacy and cellular effects. In vitro and in vivo studies are necessary to fully understand the long-term effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of 2-Bromo-5-fluoro-3-methoxypyridine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating p38α mitogen-activated protein kinase activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular processes. Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.

Transport and Distribution

The transport and distribution of 2-Bromo-5-fluoro-3-methoxypyridine within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-Bromo-5-fluoro-3-methoxypyridine can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and potential effects on cellular processes.

Propiedades

IUPAC Name |

2-bromo-5-fluoro-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKXGGDBYFFAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

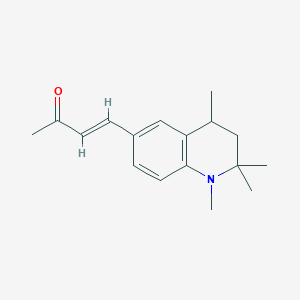

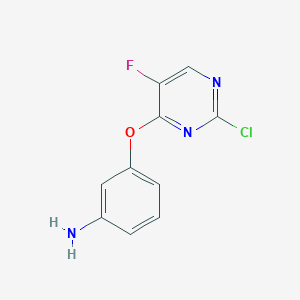

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1447291.png)